9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid
Description
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid (H₃cpczdc) is a tritopic aromatic ligand featuring a carbazole core substituted with three carboxyl groups: two at the 3,6-positions and one at the 4-position of a pendant phenyl ring. This structure enables versatile coordination modes, making it a critical building block for metal-organic frameworks (MOFs) such as DUT-80, DUT-98, and others . The ligand exhibits fluorescence at ~420 nm when excited at 356 nm, a property exploited in luminescent MOFs for sensing applications . Its synthesis involves multi-step organic reactions, including esterification and coupling protocols, to achieve high yields and purity .
Properties
IUPAC Name |
9-(4-carboxyphenyl)carbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO6/c23-19(24)11-1-5-14(6-2-11)22-17-7-3-12(20(25)26)9-15(17)16-10-13(21(27)28)4-8-18(16)22/h1-10H,(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLZMYPTHYXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C3=C(C=C(C=C3)C(=O)O)C4=C2C=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated carbazole under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is C21H13NO6, with a molecular weight of approximately 365.33 g/mol. The compound features two carboxylic acid groups and a carbazole moiety, which contributes to its potential as a versatile building block in organic synthesis and materials development.
Organic Electronics
Light Emitting Diodes (LEDs) and Organic Photovoltaics (OPVs)
The compound has shown promise in the development of organic electronic devices such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Its ability to act as a luminescent material makes it suitable for applications in OLED technology. The presence of the carbazole unit enhances charge transport properties, while the carboxylic acid groups can facilitate interactions with other materials in device architectures.
Case Study: Synthesis of Carbazole Derivatives for OLEDs
Research has demonstrated that carbazole derivatives can be synthesized from 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid through various chemical modifications. These derivatives exhibit improved photoluminescence properties, making them suitable candidates for use in OLEDs. The optimization of their electronic properties through structural modifications is an active area of research .
Coordination Chemistry
Ligand Development
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid serves as a ligand in coordination chemistry, forming complexes with transition metals. The carboxylate groups can coordinate with metal centers, allowing for the design of metal-organic frameworks (MOFs) and coordination polymers.
Case Study: Synthesis of Coordination Complexes
Studies have reported the successful synthesis of metal complexes using this compound as a ligand. For instance, coordination with lanthanide ions has been explored to create luminescent materials with potential applications in sensors and imaging technologies. The structural integrity and tunable properties of these complexes are critical for their performance in practical applications .
Materials Science
Polymer Composites
In materials science, 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The functional groups allow for chemical bonding with polymer chains, leading to improved composite materials.
Case Study: Enhancing Polymer Properties
Research has indicated that incorporating this compound into poly(methyl methacrylate) (PMMA) matrices results in composites with enhanced thermal stability and mechanical strength. The interactions between the polymer and the compound's functional groups contribute to these improvements, making them suitable for applications in coatings and structural materials .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Electronics | Used in LEDs and OPVs | Enhances charge transport; luminescent properties |
| Coordination Chemistry | Acts as a ligand for metal complexes | Forms stable complexes; tunable luminescence |
| Materials Science | Incorporated into polymers for enhanced properties | Improves thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
9H-Carbazole-3,6-dicarboxylic Acid (H₂CDC)
H₂CDC lacks the 4-carboxyphenyl group, reducing its carboxylate groups from three to two. This difference limits its coordination versatility, as it primarily forms dinuclear or trinuclear clusters in MOFs like [Cu₄(CDC)₄(4,4'-bipy)(H₂O)₂] and NENU-522 . In contrast, H₃cpczdc’s third carboxyl group enhances connectivity, enabling frameworks with complex topologies (e.g., DUT-80 ’s ahb net) .
9,9′-([1,1′-Biphenyl]-4,4′-diyl)-bis(9H-carbazole-3,6-dicarboxylic Acid) (H₄BBCDC)
H₄BBCDC, used in DUT-49 , features two carbazole units linked by a biphenyl spacer, creating a tetratopic ligand. This extended structure forms larger pores (27.7 Å in DUT-68 ) compared to H₃cpczdc-based MOFs (~20 Å in DUT-80 ) . The biphenyl spacer also introduces flexibility, enabling pressure-responsive negative gas adsorption (NGA) in DUT-49, a property absent in H₃cpczdc frameworks .
Fluorenone-Based Ligands (e.g., H₄FBCDC)
Replacing carbazole with fluorenone (as in H₄FBCDC) alters electronic properties. Fluorenone’s electron-deficient core enhances ligand-to-metal charge transfer (LMCT), whereas H₃cpczdc’s carbazole supports π-π stacking and intense fluorescence . H₄FBCDC-based MOFs like DUT-140(Cu) exhibit NGA but lack the luminescent sensing capabilities of H₃cpczdc systems .
Functional Properties in MOFs
Luminescence and Sensing
H₃cpczdc-based MOFs, such as {[Cd₃(cpczdc)₂(H₂O)₅]·4H₂O}ₙ , show "turn-off" luminescence responses to Cu²⁺ (detection limit: 4 × 10⁻⁴ M) and nitrobenzene (6 × 10⁻⁴ M) due to electron transfer quenching . In contrast, H₂CDC MOFs exhibit weaker emission, and H₄BBCDC frameworks prioritize gas adsorption over sensing .
Gas Adsorption and Framework Stability
MOFs using H₃cpczdc, such as [Zn₃L₂(HCOO)₁.₅][(CH₃)₂NH₂]₁.₅·xDMF, achieve CO₂/CH₄ selectivity via ultramicroporous channels (0.42–0.79 nm) . H₄BBCDC’s larger pores in DUT-49 enable methane storage (230 cm³/g at 65 bar) but require structural flexibility for NGA transitions, which H₃cpczdc’s rigid frameworks cannot replicate .
Thermal and Chemical Stability
H₃cpczdc’s carbazole core provides thermal stability up to 350°C, comparable to H₄BBCDC. However, H₄FBCDC’s fluorenone moiety reduces thermal resilience (~300°C) due to oxidative degradation . Solubility in polar solvents (DMF, DMSO) is similar across derivatives, but H₃cpczdc’s bulkier structure requires optimized synthesis to prevent low yields .
Biological Activity
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid (CAS No. 1627605-99-5) is a synthetic organic compound with notable potential in various biological applications. This compound features a carbazole backbone, which is known for its fluorescent properties and ability to interact with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is characterized by the following:
- Molecular Formula : C21H13NO6
- Molecular Weight : 373.33 g/mol
- Functional Groups : Carboxylic acid groups (-COOH) and a carbazole moiety.
This structure contributes to its solubility and reactivity in biological systems.
The biological activity of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid can be attributed to several mechanisms:
- Fluorescent Properties : The compound exhibits strong fluorescence, making it suitable for use in bioimaging and as a fluorescent probe in various biological assays .
- Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress .
- Cellular Uptake and Interaction : The carboxylic acid groups enhance solubility, facilitating cellular uptake. This property is crucial for drug delivery applications, where the compound can be used to transport therapeutic agents into cells .
1. Anticancer Potential
Research has demonstrated that derivatives of carbazole compounds exhibit cytotoxic effects against various cancer cell lines. A study focused on the interaction of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid with human cancer cell lines showed significant inhibition of cell proliferation through apoptosis induction .
2. Fluorescent Probes in Bioimaging
The compound has been utilized as a fluorescent probe for detecting specific biomolecules within cells. Its high quantum yield allows for effective imaging in live-cell assays, enabling researchers to track cellular processes in real-time .
Comparative Biological Activity Table
Research Findings
Recent studies have focused on the synthesis and modification of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been explored to produce this compound with higher yields and purity, including microwave-assisted synthesis methods that reduce reaction times significantly .
- Functionalization : Modifying the carboxylic acid groups has been shown to enhance the compound's solubility and bioavailability, improving its potential as a therapeutic agent .
Future Directions
Research continues to explore the full potential of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid in drug delivery systems and as a therapeutic agent in oncology. Additionally, further investigations into its mechanism of action at the molecular level could unveil new applications in medicine.
Q & A
Q. What are the standard synthetic routes for 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid, and how can purity be verified?
The compound is typically synthesized via multi-step protocols involving carbazole functionalization. A common approach includes:
- Suzuki-Miyaura coupling for introducing the 4-carboxyphenyl group to the carbazole core .
- Hydrolysis of ester precursors to yield carboxylic acid groups, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
Purity verification employs HPLC (≥98% purity threshold), ¹H/¹³C NMR (aromatic proton integration), and FT-IR (carboxylic O-H stretches at ~2500-3000 cm⁻¹) .
Q. What solvents are appropriate for dissolving this compound, and how does solubility impact its application in coordination chemistry?
The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water or ethanol. Solvent choice directly affects its utility in metal-organic framework (MOF) synthesis , as DMF is often used to dissolve the ligand while coordinating metal ions (e.g., Cu²⁺, Zn²⁺) under solvothermal conditions .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key features indicate successful synthesis?
- ¹H NMR : Aromatic proton signals (δ 7.5-8.5 ppm) confirm the carbazole backbone, while carboxyl protons (if protonated) appear at δ ~12-13 ppm.
- FT-IR : Stretching vibrations at ~1680-1700 cm⁻¹ (C=O of carboxylic acid) and ~2500-3000 cm⁻¹ (O-H) validate functional groups.
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M-H]⁻ at m/z 382.06 for C₂₁H₁₃NO₆) confirm molecular integrity .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in designing MOFs with specific porosity or catalytic properties?
The tricarboxylic acid structure enables three coordination modes, facilitating the construction of porous MOFs. For example:
- Cu-based MOFs : The ligand bridges metal nodes to form 3D networks with tunable pore sizes (e.g., 5–15 Å), optimized for gas storage (CO₂, H₂) or catalysis (Lewis acid sites) .
- Proton-conductive MOFs : Functionalizing the carbazole core with sulfonic acid groups enhances proton conductivity (σ > 10⁻² S cm⁻¹ at 80°C) .
Q. What strategies mitigate challenges in crystallizing MOFs using this ligand, given its multiple carboxylate groups?
- pH control : Adjusting reaction pH (4.5-6.0) ensures partial deprotonation of carboxyl groups, balancing coordination and solubility .
- Modulated synthesis : Adding monocarboxylic acids (e.g., acetic acid) as competing ligands reduces crystallization kinetics, yielding larger single crystals for XRD analysis .
Q. How do researchers address contradictions in spectroscopic data versus computational simulations for MOFs incorporating this ligand?
- Cross-validation : Pair experimental PXRD patterns with DFT-optimized structures to resolve discrepancies in bond lengths/angles.
- In situ spectroscopy : Raman or IR monitoring during synthesis tracks ligand coordination dynamics, reconciling theoretical predictions with experimental observations .
Q. In multi-step syntheses involving this compound, how are competing side reactions controlled to ensure regioselective functionalization?
- Protecting groups : Temporarily blocking carboxylic acids with tert-butyl esters prevents undesired metal coordination during Suzuki coupling .
- Microwave-assisted synthesis : Short reaction times (10–30 min) minimize side products like over-oxidized carbazole derivatives .
Q. What role does steric hindrance from the 4-carboxyphenyl group play in modulating electronic properties for optoelectronic applications?
The electron-withdrawing carboxyphenyl group red-shifts the ligand’s absorption spectrum (λₐᵦₛ ~350 nm to ~400 nm), enhancing charge-transfer efficiency in organic photovoltaics . Steric effects limit π-π stacking, reducing exciton recombination losses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
